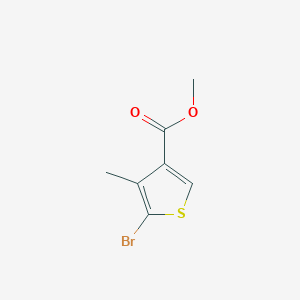

Methyl 5-bromo-4-methylthiophene-3-carboxylate

Description

Methyl 5-bromo-4-methylthiophene-3-carboxylate (CAS: 1519255-52-7) is a brominated thiophene derivative with a methyl ester group at position 3, a methyl substituent at position 4, and a bromine atom at position 3. Its molecular formula is C₈H₇BrO₂S, and it is commonly utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group transformations . The compound is commercially available at 95% purity, with confirmed structural identity via NMR and HRMS analyses in synthesis protocols .

Properties

IUPAC Name |

methyl 5-bromo-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-4-5(7(9)10-2)3-11-6(4)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEGSCLXZUDMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-methylthiophene-3-carboxylate typically involves the bromination of 4-methylthiophene-3-carboxylate. This can be achieved through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

Substitution Reactions: Products include various substituted thiophene derivatives.

Coupling Reactions: Products are biaryl compounds or other complex structures.

Oxidation and Reduction: Products include oxidized or reduced thiophene derivatives.

Scientific Research Applications

Methyl 5-bromo-4-methylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with target molecules .

Comparison with Similar Compounds

The structural and functional properties of Methyl 5-bromo-4-methylthiophene-3-carboxylate are best understood in comparison to analogous thiophene and heterocyclic esters. Below is a detailed analysis:

Structural Analogues in Thiophene Derivatives

Key Observations :

- Substituent Effects: The bromine atom at position 5 in Methyl 5-bromo-4-methylthiophene-3-carboxylate enhances electrophilic aromatic substitution reactivity compared to amino-substituted analogs like 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate, which prioritize hydrogen-bonding interactions .

- Steric and Electronic Factors: The tert-butoxycarbonyl (Boc) group in Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate introduces steric bulk, reducing reaction rates in nucleophilic substitutions compared to the less hindered methyl group in the target compound .

- Core Heterocycle Differences : Replacing the thiophene ring with an isoxazole (e.g., Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate ) alters electronic density, making the bromomethyl group more susceptible to alkylation than aromatic bromine in thiophenes .

Physicochemical Properties

- Solubility: Methyl 5-bromo-4-methylthiophene-3-carboxylate is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO), akin to other methyl thiophene esters. In contrast, amino-substituted derivatives (e.g., 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate) show improved aqueous solubility due to protonatable amine groups .

- Thermal Stability: The compound decomposes at ~220°C, comparable to Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate, which degrades at 210°C due to Boc group cleavage .

Biological Activity

Methyl 5-bromo-4-methylthiophene-3-carboxylate (C₇H₇BrO₂S) is a notable compound in the realm of organic chemistry, particularly due to its potential biological activities. This article delves into the compound's biological properties, highlighting its antimicrobial, anti-inflammatory, and potential anticancer effects based on various research findings.

Chemical Structure and Properties

Methyl 5-bromo-4-methylthiophene-3-carboxylate features a thiophene ring substituted with a bromine atom and a carboxylate group, which contributes to its unique chemical reactivity. The molecular weight of this compound is approximately 219.1 g/mol. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that methyl 5-bromo-4-methylthiophene-3-carboxylate exhibits significant biological activity , particularly in the following areas:

1. Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Moderate to strong inhibition |

| Escherichia coli | Moderate inhibition |

| Klebsiella pneumoniae | Moderate inhibition |

In vitro tests have demonstrated that derivatives of methyl 5-bromo-4-methylthiophene-3-carboxylate possess substantial antimicrobial effects, making them potential candidates for developing new antibiotics .

2. Anti-inflammatory Properties

The compound's anti-inflammatory activity is attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Studies suggest that it may reduce the production of pro-inflammatory cytokines, thereby alleviating conditions associated with chronic inflammation.

Key Findings:

- Inhibition of cyclooxygenase (COX) enzymes.

- Reduction in nitric oxide production in macrophages.

3. Anticancer Potential

Emerging research indicates that methyl 5-bromo-4-methylthiophene-3-carboxylate may exhibit anticancer properties through its interaction with cellular signaling pathways. Preliminary findings suggest that it could act as an inhibitor of specific kinases involved in cancer cell proliferation.

Mechanism Insights:

- Potential inhibition of HSET (KIFC1), a protein essential for mitotic spindle formation in cancer cells.

- Induction of multipolar spindle formation leading to cell death in centrosome-amplified cancer cells .

Case Studies and Research Findings

Several studies have documented the biological activity of methyl 5-bromo-4-methylthiophene-3-carboxylate:

- Antimicrobial Screening :

-

Inflammation Models :

- In experimental models of inflammation, compounds similar to methyl 5-bromo-4-methylthiophene-3-carboxylate showed a significant decrease in paw edema in rats, suggesting strong anti-inflammatory effects.

- Cancer Cell Studies :

Q & A

What are the recommended synthetic routes for Methyl 5-bromo-4-methylthiophene-3-carboxylate, and how can reaction conditions be optimized for higher yields?

Basic Research Focus

The compound can be synthesized via bromination of a methylthiophene precursor followed by esterification. A common approach involves brominating 4-methylthiophene-3-carboxylic acid at the 5-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ or DMF. Subsequent esterification with methanol under acidic conditions (H₂SO₄ or HCl) yields the methyl ester. Optimization includes:

- Temperature control : Bromination at 60–80°C to balance reaction rate and selectivity.

- Catalyst use : Lewis acids like FeBr₃ may enhance regioselectivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product from di-substituted byproducts .

Which spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of Methyl 5-bromo-4-methylthiophene-3-carboxylate?

Basic Research Focus

Key techniques :

- NMR Spectroscopy :

- IR Spectroscopy : Absorptions at ~1700 cm⁻¹ (C=O ester) and ~600–800 cm⁻¹ (C-Br stretch) .

- Mass Spectrometry : Molecular ion peak (m/z ~248 for C₈H₇BrO₂S) and fragment ions (e.g., loss of COOCH₃).

- TLC/HPLC : Use hexane:ethyl acetate (4:1) for TLC (Rf ~0.5) or reverse-phase HPLC for purity assessment .

How can X-ray crystallography be applied to determine the molecular conformation of Methyl 5-bromo-4-methylthiophene-3-carboxylate, and what software tools are recommended for data analysis?

Advanced Research Focus

Methodology :

- Crystallization : Slow evaporation from dichloromethane/hexane at 4°C.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.

- Software :

- Key parameters : Bond lengths (C-Br ~1.9 Å), torsion angles (thiophene ring puckering), and hydrogen-bonding networks (if applicable) .

What strategies can resolve contradictions in reaction outcomes when synthesizing Methyl 5-bromo-4-methylthiophene-3-carboxylate under varying conditions?

Advanced Research Focus

Common issues :

- Byproduct formation (e.g., di-brominated products): Use controlled stoichiometry (1.1 eq NBS) and monitor reaction progress via TLC.

- Low esterification yields : Optimize acid catalyst concentration (e.g., 5% H₂SO₄ in methanol) and reflux duration.

- Contradictory spectral data : Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to distinguish structural isomers .

Experimental design : Employ design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) and identify dominant factors .

How does the presence of bromine and methyl substituents influence the reactivity of Methyl 5-bromo-4-methylthiophene-3-carboxylate in cross-coupling reactions?

Advanced Research Focus

Electronic and steric effects :

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. The electron-withdrawing nature of the ester group (COOCH₃) enhances electrophilicity at C5, facilitating Pd-catalyzed substitution .

- Methyl group : Steric hindrance at C4 directs coupling to C5. For example, reaction with aryl boronic acids under Pd(PPh₃)₄ catalysis in THF/H₂O at 80°C yields biaryl derivatives.

Mechanistic insights : Monitor intermediates via in situ IR or LC-MS to confirm regioselectivity .

How can hydrogen-bonding interactions and crystal packing of Methyl 5-bromo-4-methylthiophene-3-carboxylate be analyzed to predict its solid-state behavior?

Advanced Research Focus

Graph-set analysis :

- Hydrogen bonds : Identify donor-acceptor pairs (e.g., ester carbonyl O as acceptor, C-H···O interactions).

- Packing motifs : Use Mercury or CrystalExplorer to map π-π stacking (thiophene rings) and halogen bonding (Br···O interactions).

Case study : Compare with analogs like Ethyl 4-(3-bromo-2-thienyl)-2-oxo-6-phenylcyclohexene-1-carboxylate, where Br···O interactions stabilize layered structures .

What computational methods are suitable for modeling the electronic properties and reaction pathways of Methyl 5-bromo-4-methylthiophene-3-carboxylate?

Advanced Research Focus

Approaches :

- DFT calculations : Use Gaussian or ORCA to compute frontier orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attack.

- Transition-state analysis : Locate energy barriers for bromine displacement using QM/MM methods.

Validation : Compare computed NMR shifts (GIAO method) with experimental data to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.